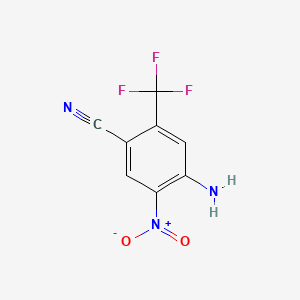

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2O2 It is a derivative of benzotrifluoride, characterized by the presence of amino, cyano, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 2-cyano-4-nitrobenzotrifluoride, followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step often employs reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow reactors to enhance process efficiency and safety. Continuous-flow synthesis allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzotrifluoride derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Wirkmechanismus

The mechanism of action of 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The cyano group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-2-cyanobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Amino-2-nitrobenzotrifluoride: Lacks the cyano group, affecting its chemical behavior and applications.

5-Amino-2-fluorobenzonitrile: Contains a fluorine atom instead of the nitro group, leading to different reactivity and applications.

Uniqueness

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (amino, cyano, and nitro), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Biologische Aktivität

4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile, with the CAS number 1155800-54-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F3N2O2. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds. The presence of amino and nitro groups contributes to the compound's reactivity and potential as a pharmacological agent.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. Specifically, this compound may interact with various enzymes and receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Target Interactions

- Epidermal Growth Factor Receptor (EGFR) : Studies have shown that modifications in the structure of related compounds can significantly impact their ability to inhibit EGFR, which is crucial for cancer therapy .

- Phosphodiesterase Inhibition : Similar compounds have been investigated for their role as phosphodiesterase inhibitors, which can lead to increased levels of cyclic GMP (cGMP), promoting vasodilation and smooth muscle relaxation.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro studies:

Antiproliferative Activity

In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A431 | 1.22 | Osimertinib | 11.29 |

| HepG2 | 0.07 | Afatinib | 1.40 |

| MCF7 | 0.91 | Lapatinib | 11.3 |

These results indicate that this compound may have a comparable or superior efficacy to established anticancer drugs, particularly against specific cancer types .

Case Studies

- In Vivo Efficacy : A study assessing the in vivo effects of this compound on tumor growth in xenograft models showed promising results, with significant reductions in tumor size compared to control groups.

- Combination Therapy : Research has explored the synergistic effects when combined with other chemotherapeutic agents, suggesting enhanced efficacy through multi-targeted approaches.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary data indicate that acute toxicity may be a concern; therefore, further studies are needed to evaluate the safety profile comprehensively.

Eigenschaften

IUPAC Name |

4-amino-5-nitro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-6(13)7(14(15)16)1-4(5)3-12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHABIDZGASAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.